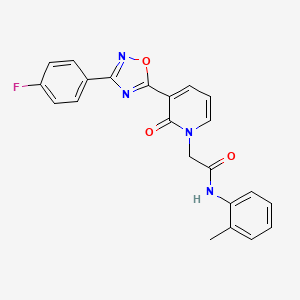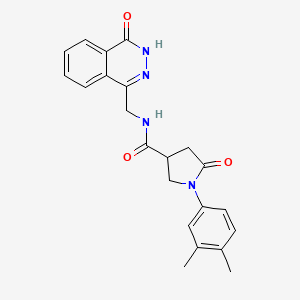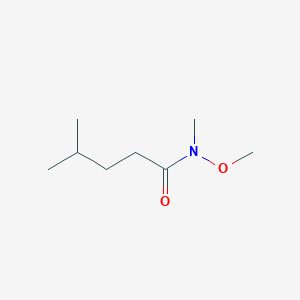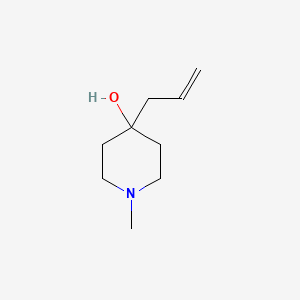
1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a methoxy group, a thiazolyl group, a pyrazole group, and a carboxamide group. Each of these groups contributes to the overall properties and potential applications of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. Thiazole is a five-membered ring with sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms . The presence of these heteroatoms would have a significant effect on the electronic structure of the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the carboxamide group could allow for reactions like hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the heteroatoms might participate in various nucleophilic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the heteroatoms in the thiazole and pyrazole rings could influence its electronic properties .
Applications De Recherche Scientifique
Antibacterial Activity
Thiazole derivatives have been recognized for their antibacterial properties. The presence of a thiazole ring in the compound structure can potentially interact with bacterial enzymes or DNA, disrupting their function. This compound could be studied for its efficacy against various bacterial strains, particularly those resistant to current antibiotics .
Antifungal Applications
Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The compound could be researched for its potential to inhibit the growth of pathogenic fungi, which is crucial in the agricultural sector to protect crops and in medicine to treat fungal infections .
Anticancer Potential
Thiazole derivatives have shown promise in the treatment of cancer due to their ability to interfere with cell division and DNA replication in cancer cells. This compound could be explored for its cytotoxic effects on different cancer cell lines, aiming to develop new chemotherapeutic agents .
Antiviral Research
The structural complexity of thiazole-containing compounds provides a platform for the development of antiviral drugs. Research could focus on the compound’s ability to inhibit viral replication or its use as a scaffold for designing novel antiviral agents .
Anti-inflammatory Properties
Thiazole derivatives are known to possess anti-inflammatory properties. This compound could be investigated for its potential to reduce inflammation in various disease models, which could lead to the development of new anti-inflammatory medications .
Neuroprotective Effects
Compounds with a thiazole moiety have been associated with neuroprotective effects. This compound could be studied for its potential to protect neuronal cells against damage or degeneration, which is significant for treating neurodegenerative diseases .
Enzyme Inhibition
The thiazole ring in the compound could act as an enzyme inhibitor, affecting various biochemical pathways. Research could be directed towards understanding how this compound interacts with specific enzymes, which could have therapeutic implications .
Material Science Applications
Beyond biomedical applications, thiazole derivatives can also contribute to material science. The compound’s structural properties might be useful in the development of organic semiconductors or as part of photovoltaic materials .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-21-11-8-19(10-4-2-9(15)3-5-10)18-12(11)13(20)17-14-16-6-7-22-14/h2-8H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQOWCGQFWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)
![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)
![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)


![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)
